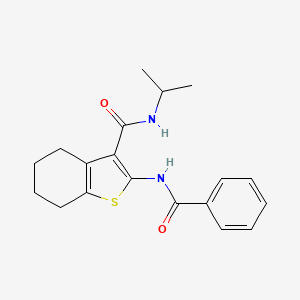

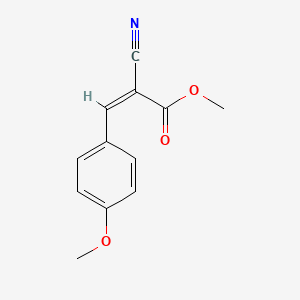

![molecular formula C12H14N2O2S B5539532 4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of benzimidazole derivatives, including those with structures similar to 4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid, involves various chemical reactions that lead to the formation of these compounds with potential biological activities. For example, benzimidazole derivatives have been synthesized from 2,3-disubstituted acrylonitriles, benzimidazo[1,2-a]quinoline-6-carbonitriles, and heteroaromatic fluorenes, demonstrating the versatility of synthetic routes for these compounds (Hranjec et al., 2010). Another synthesis approach involved reacting 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite, highlighting the synthesis of (1H-benzimidazol-2-yl-methyl)phosphonate derivatives (Sánchez-Moreno et al., 2003).

Molecular Structure Analysis X-ray diffraction analysis and IR and electronic absorption spectroscopy have been used to study the molecular structure of synthesized benzimidazole derivatives. These studies provide detailed insights into the geometrical and electronic configurations of the molecules, essential for understanding their potential chemical and biological properties (Sokol et al., 2002).

Chemical Reactions and Properties Benzimidazole derivatives participate in various chemical reactions due to their reactive functional groups. For instance, they have shown significant interaction with ct-DNA, indicating that their chemical properties could be exploited in drug design and development for targeting genetic materials (Hranjec et al., 2010).

科学的研究の応用

Synthesis and Metabolite Studies

- The synthesis of methylester of (5-[Bis(2-chlorethyl)amino]-1-methyl-benzimidazolyl-(2))ethanolic acid has been described, with an aim to understand the biotransformation of similar compounds. This study disproves the assumption about the transformation of butanoic acid groups in drugs to ethanoic acid groups, providing insights into the stability and potential metabolic pathways of similar benzimidazole derivatives (Werner et al., 1991).

Catalysis and Green Chemistry

- A Brønsted acidic ionic liquid has been used as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the potential for benzimidazole derivatives in catalyzing green chemical reactions under solvent-free conditions (Davoodnia et al., 2010).

Anticancer Research

- Synthesis of new benzimidazole-thiazole derivatives has been explored for their anticancer activities, indicating the potential of benzimidazole compounds in developing novel anticancer agents. Some synthesized compounds showed promising activity against cancerous cell lines, highlighting the role of benzimidazole derivatives in cancer treatment (Nofal et al., 2014).

Corrosion Inhibition

- Investigation of benzimidazole derivatives for corrosion inhibition in steel has been conducted, revealing the effectiveness of these compounds as mixed-type corrosion inhibitors. The study provides insights into the protective mechanisms of benzimidazole compounds on metal surfaces, which could have implications for their applications in materials science (Zheng et al., 2014).

特性

IUPAC Name |

4-(2-methylsulfanylbenzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-17-12-13-9-5-2-3-6-10(9)14(12)8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBRPEASOKFULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)